molecular formula C12H16BrN2NaO3 B14753241 Sodium 5-(2-bromoallyl)-5-(sec-pentyl)barbiturate CAS No. 3330-46-9

Sodium 5-(2-bromoallyl)-5-(sec-pentyl)barbiturate

Cat. No.: B14753241
CAS No.: 3330-46-9
M. Wt: 339.16 g/mol
InChI Key: PJXYUBAEEYRXTO-UHFFFAOYSA-M
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Description

Rectidon is a synthetic organic compound known for its unique chemical properties and diverse applications in various fields. It is characterized by its stability and reactivity, making it a valuable compound in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rectidon can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of a primary alcohol with a halogenating agent, followed by a nucleophilic substitution reaction. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, Rectidon is produced through a large-scale process that involves the continuous flow of reactants through a series of reactors. The process is optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Rectidon undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Participates in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Solvents like dichloromethane and catalysts such as pyridine are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces the corresponding alcohols or amines.

Scientific Research Applications

Rectidon has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Rectidon exerts its effects involves its interaction with specific molecular targets. In biological systems, it binds to enzymes and alters their activity, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which Rectidon is used.

Comparison with Similar Compounds

Similar Compounds

Rectidon can be compared with other similar compounds such as:

    Benzyl Alcohol: Similar in structure but differs in reactivity and applications.

    Phenol: Shares some chemical properties but has distinct biological effects.

    Aniline: Comparable in terms of its use in organic synthesis but has different toxicity profiles.

Uniqueness

Rectidon’s uniqueness lies in its stability and versatility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds.

Properties

CAS No.

3330-46-9

Molecular Formula

C12H16BrN2NaO3

Molecular Weight

339.16 g/mol

IUPAC Name

sodium;5-(2-bromoprop-2-enyl)-4,6-dioxo-5-pentan-2-yl-1H-pyrimidin-2-olate

InChI

InChI=1S/C12H17BrN2O3.Na/c1-4-5-7(2)12(6-8(3)13)9(16)14-11(18)15-10(12)17;/h7H,3-6H2,1-2H3,(H2,14,15,16,17,18);/q;+1/p-1

InChI Key

PJXYUBAEEYRXTO-UHFFFAOYSA-M

Canonical SMILES

CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CC(=C)Br.[Na+]

Origin of Product

United States

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